molecular formula C40H69NO12 B139708 Mitemcinal CAS No. 154738-42-8

Mitemcinal

Cat. No.: B139708
CAS No.: 154738-42-8
M. Wt: 756.0 g/mol
InChI Key: BELMMAAWNYFCGF-PZXAHSFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitemcinal is a motilin agonist derived from the macrolide antibiotic erythromycin. It was discovered in the laboratories of Chugai Pharma. This compound is orally administered and is believed to have strong promotility effects, which means it can enhance gastrointestinal motility by speeding up the clearance of acid from the esophagus and stomach .

Preparation Methods

Mitemcinal is synthesized from erythromycin through a series of chemical reactions. The synthetic route involves the modification of erythromycin to introduce specific functional groups that enhance its motilin agonist properties while eliminating its antibiotic activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Chemical Reactions Analysis

Mitemcinal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Mitemcinal acts as an agonist at the motilin receptor, which is a receptor involved in regulating gastrointestinal motility. By binding to this receptor, this compound stimulates the contraction of smooth muscles in the gastrointestinal tract, thereby accelerating gastric emptying and improving motility .

Comparison with Similar Compounds

Mitemcinal is unique in that it retains the promotility effects of erythromycin without its antibiotic properties. Similar compounds include:

    Erythromycin: A macrolide antibiotic with promotility effects but carries the risk of antibiotic resistance.

    Cisapride: A prokinetic agent that enhances gastrointestinal motility but has been associated with serious cardiac side effects.

    Domperidone: Another prokinetic agent used to treat gastrointestinal disorders but has limited availability in some regions due to safety concerns.

This compound’s uniqueness lies in its ability to enhance gastrointestinal motility without the associated risks of antibiotic resistance or severe side effects .

Properties

Key on ui mechanism of action

Mitemcinal, an oral motilin agonist, accelerates gastric emptying.

CAS No.

154738-42-8

Molecular Formula

C40H69NO12

Molecular Weight

756.0 g/mol

IUPAC Name

(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione

InChI

InChI=1S/C40H69NO12/c1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29/h20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3/t22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-/m1/s1

InChI Key

BELMMAAWNYFCGF-PZXAHSFZSA-N

SMILES

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC

Isomeric SMILES

CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC

Canonical SMILES

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC

Key on ui other cas no.

154738-42-8

Synonyms

de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid
GM 611
GM-611
GM611
mitemcinal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mitemcinal
Reactant of Route 2
Mitemcinal
Reactant of Route 3
Mitemcinal
Reactant of Route 4
Mitemcinal
Reactant of Route 5
Mitemcinal
Reactant of Route 6
Reactant of Route 6
Mitemcinal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.